

# Application Notes and Protocols for ZYF0033, a Potent HPK1 Inhibitor

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## Compound of Interest

Compound Name: ZYF0033

Cat. No.: B10861361

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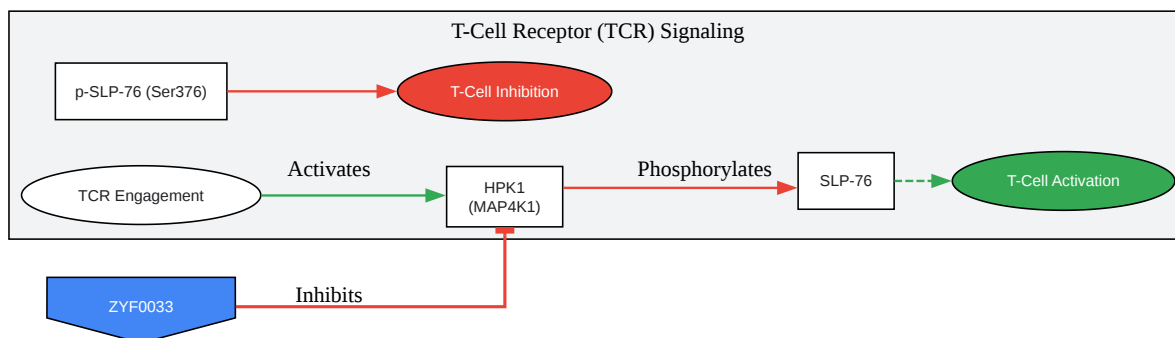
These application notes provide detailed protocols for utilizing **ZYF0033**, a highly potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in cell-based assays.

**ZYF0033** effectively targets HPK1, a key negative regulator of T-cell activation, to enhance anti-tumor immune responses.

## Mechanism of Action

**ZYF0033** is an orally active inhibitor of HPK1 (also known as MAP4K1) with an IC<sub>50</sub> of less than 10 nM.[1][2] HPK1 is a serine/threonine kinase that plays a crucial role in the T-cell receptor (TCR) signaling pathway.[3][4] Upon TCR engagement, HPK1 becomes activated and phosphorylates downstream substrates, including the adapter protein SLP-76 at serine 376.[1] This phosphorylation event leads to the attenuation of T-cell activation. By inhibiting HPK1, **ZYF0033** prevents the phosphorylation of SLP-76, thereby promoting T-cell proliferation, enhancing the secretion of effector cytokines such as IFN- $\gamma$ , and augmenting anti-tumor immunity.

## ZYF0033 Signaling Pathway



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Caption: **ZYF0033** inhibits HPK1, preventing SLP-76 phosphorylation and promoting T-cell activation.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters of **ZYF0033**'s activity.

Parameter	Value	Assay	Reference
HPK1 IC50	< 10 nM	In vitro kinase assay (MBP phosphorylation)	
SLP-76 Phosphorylation	Reduction at 100 nM	Western Blot in Jurkat T-cells	
T-Cell Proliferation	Increased	CD4+ and CD8+ T-cells	
IFN- $\gamma$ Secretion	Increased	Bone-marrow-derived DCs and T-cells	

## Experimental Protocols

Detailed methodologies for key experiments to assess the activity of **ZYF0033** are provided below.

### In Vitro HPK1 Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of **ZYF0033** against recombinant HPK1 using a luminescent ADP-detection assay format.

Experimental Workflow:



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Caption: Workflow for the in vitro HPK1 kinase assay using ADP-Glo™.

Materials:

- Recombinant human HPK1 enzyme
- Myelin Basic Protein (MBP) or SLP-76 substrate
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA)
- **ZYF0033** (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit
- 384-well or 96-well plates
- Luminometer

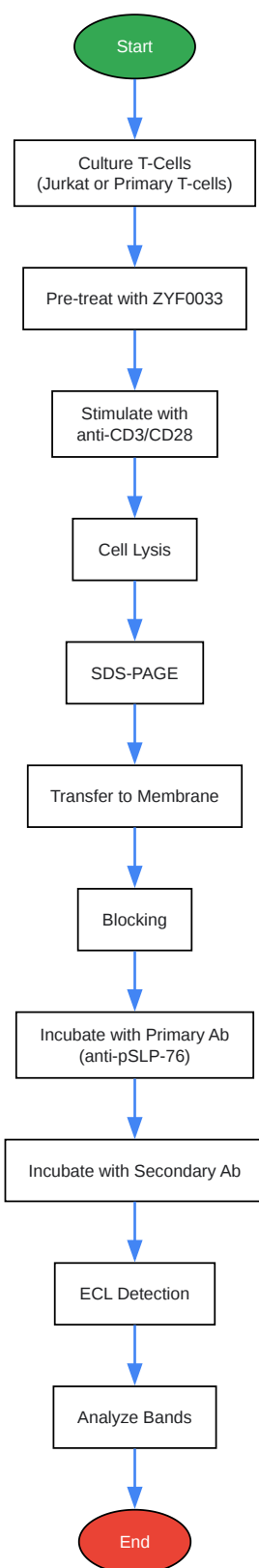
Procedure:

- Prepare serial dilutions of **ZYF0033** in DMSO. The final DMSO concentration in the assay should not exceed 1%.
- Prepare a master mix containing Kinase Assay Buffer, ATP, and the substrate (MBP or SLP-76).
- In a 384-well plate, add 1 µL of diluted **ZYF0033** or DMSO (for positive and negative controls).
- Add 2 µL of diluted HPK1 enzyme to all wells except the "no enzyme" control.
- Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
- Add 2 µL of the master mix to all wells to initiate the kinase reaction.
- Incubate the plate at 30°C for 45-60 minutes.
- Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **ZYF0033** and determine the IC50 value.

## SLP-76 Phosphorylation Assay in T-Cells

This protocol describes the detection of SLP-76 phosphorylation at Serine 376 in response to T-cell stimulation and treatment with **ZYF0033**, using Western Blot.

Experimental Workflow:



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Caption: Workflow for Western Blot analysis of SLP-76 phosphorylation.

#### Materials:

- Jurkat T-cells or primary human T-cells
- RPMI-1640 medium with 10% FBS
- **ZYF0033**
- Anti-CD3/CD28 antibodies (e.g., Dynabeads)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibody: anti-phospho-SLP-76 (Ser376)
- Primary antibody: anti-total SLP-76 or anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Western blot imaging system

#### Procedure:

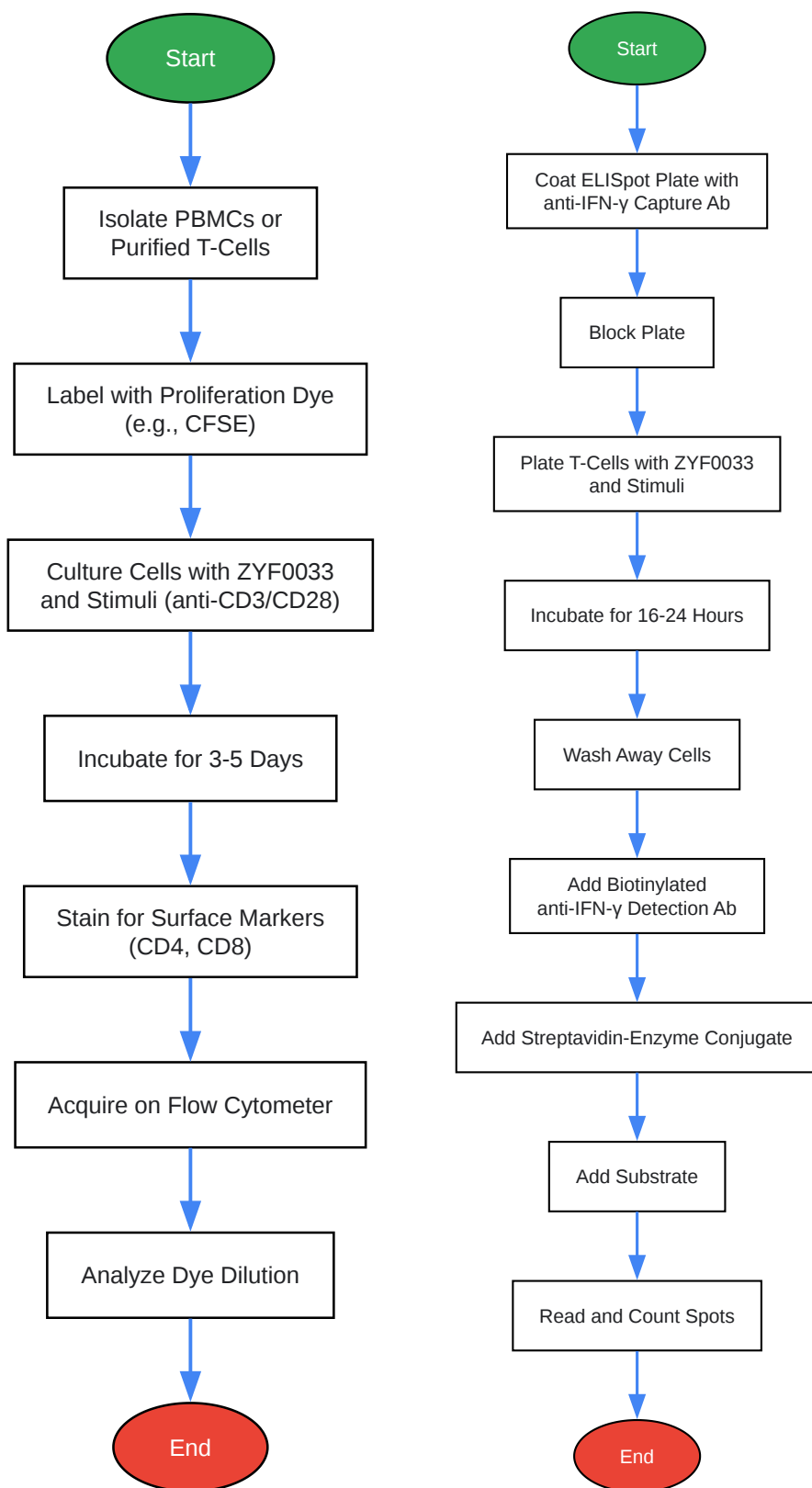
- Culture Jurkat T-cells or primary T-cells to the desired density.
- Pre-treat cells with varying concentrations of **ZYF0033** or vehicle (DMSO) for 1-2 hours.
- Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes.
- Pellet the cells and wash with ice-cold PBS.
- Lyse the cells in lysis buffer.
- Determine protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

- Incubate the membrane with the primary antibody against phospho-SLP-76 (S376) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with an antibody for total SLP-76 or a housekeeping protein to normalize for protein loading.

## T-Cell Proliferation Assay

This protocol measures the effect of **ZYF0033** on T-cell proliferation using a dye dilution assay and flow cytometry.

Experimental Workflow:



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